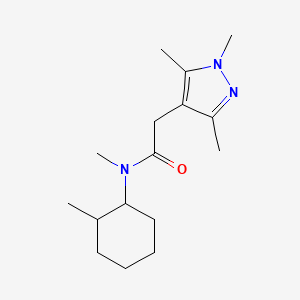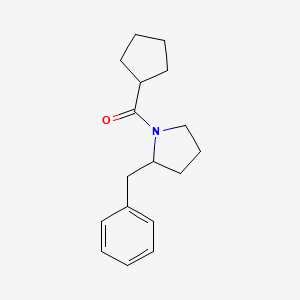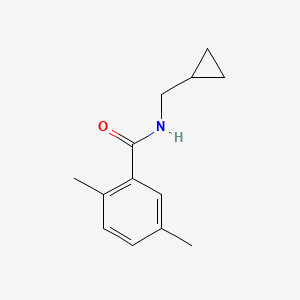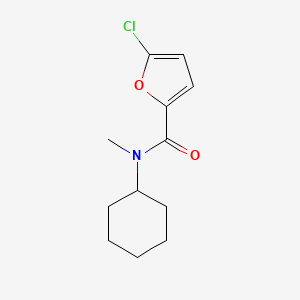
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX-717 has shown promising results in preclinical studies, and its potential applications in the treatment of cognitive disorders have been widely investigated.
Wirkmechanismus
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals in the brain, and their activation is essential for learning and memory. By enhancing the activity of AMPA receptors, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in cognitive processes such as attention, working memory, and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, one limitation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its short half-life, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, the role of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide in enhancing cognitive function in healthy individuals and its potential applications in improving performance in academic and professional settings warrant further investigation.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylglycine ethyl ester. This intermediate is then reacted with phosgene to form N-cyclohexylglycine chloride, which is further reacted with sodium hydroxide to form N-cyclohexylglycine. Finally, N-cyclohexylglycine is reacted with 2-oxopyrrolidine to form N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. Preclinical studies have shown that N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve memory and learning in animal models. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to enhance attention and alertness in healthy human subjects. These findings have led to further investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSSKQTAYUIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)





![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)



![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
